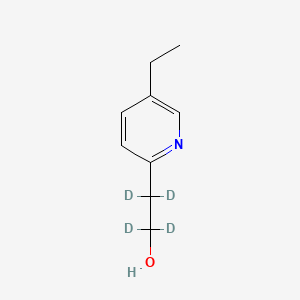

5-Ethyl-2-pyridine Ethanol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3/i5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJMXIPHUCDRAS-NZLXMSDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661966 |

Source

|

| Record name | 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189881-19-3 |

Source

|

| Record name | 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Ethyl-2-pyridine Ethanol-d4" properties and uses

An In-Depth Technical Guide to 5-Ethyl-2-pyridine Ethanol-d4: Properties, Applications, and Analytical Methodologies

Introduction

In the landscape of modern drug development and bioanalysis, precision and accuracy are paramount. The demand for robust analytical methodologies has led to the widespread adoption of stable isotope-labeled (SIL) compounds as internal standards. Among these, this compound stands out as a critical tool for researchers. This deuterated analog of 5-Ethyl-2-pyridineethanol serves as an ideal internal standard for mass spectrometry-based quantification, offering a way to navigate the complexities of biological matrices and instrumental variability.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, explores the fundamental principles behind its application as an internal standard, outlines its uses in various research contexts, and provides detailed experimental protocols. The narrative emphasizes the causality behind methodological choices, grounding every claim in authoritative scientific principles to ensure a trustworthy and expert-driven resource.

Part 1: Physicochemical Properties

This compound is the deuterated form of 5-Ethyl-2-pyridineethanol, where four hydrogen atoms on the ethanol moiety have been replaced with deuterium. This isotopic substitution results in a mass shift that is easily detectable by mass spectrometry, while preserving the chemical and chromatographic behavior of the parent compound.[1] The properties of both the deuterated standard and its non-deuterated analog are summarized below.

Table 1: Comparative Physicochemical Properties

| Property | This compound | 5-Ethyl-2-pyridineethanol |

| CAS Number | 1189881-19-3[2] | 5223-06-3[3][4] |

| Molecular Formula | C₉H₉D₄NO[2][5] | C₉H₁₃NO[3][4] |

| Molecular Weight | 155.23 g/mol [2][5] | 151.21 g/mol [3][4] |

| IUPAC Name | 2-(5-ethylpyridin-2-yl)ethan-1,1,2,2-d4-1-ol[6] | 2-(5-ethyl-2-pyridinyl)ethanol[4] |

| Synonyms | (5'-Ethyl-2'-pyridinyl)-1,1,2,2-d4-ethanol[5] | 2-Hydroxyethyl-5-ethylpyridine[3][4] |

| Appearance | Light yellow solid or viscous liquid[3] | White to Straw Yellow Crystals or Viscous Liquid[7][8] |

| Melting Point | Not specified | 39-44 °C[8] |

| Boiling Point | Not specified | 127 °C (5 mmHg)[8] |

| Solubility | Soluble in organic solvents (Chloroform, Ethyl Acetate)[8] | Miscible with Methanol; Soluble in Dichloromethane[7] |

| Storage Conditions | 0-8 °C recommended; -20 °C for long-term[3][9] | Room temperature or 0-8 °C[3][8] |

Part 2: The Role of Deuterated Standards in Quantitative Analysis

Stable Isotope Labeled (SIL) compounds are the gold standard for internal standards in quantitative mass spectrometry.[1][10] Their utility stems from being chemically identical to the analyte of interest, yet mass-distinct. This allows them to be added at the very beginning of a sample preparation workflow, co-eluting with the analyte during chromatography and experiencing the same ionization efficiencies and matrix effects.[11]

The Causality of Accuracy: Mitigating Matrix Effects

Biological matrices such as plasma or urine are incredibly complex, containing a multitude of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can cause unpredictable ion suppression or enhancement, leading to unreliable and inaccurate quantification.[11]

Because a SIL internal standard like this compound has virtually identical physicochemical properties to the non-deuterated analyte, it is affected by the matrix in the exact same way.[1] By calculating the ratio of the analyte's signal to the internal standard's signal, any variability introduced during sample preparation or ionization is effectively normalized, resulting in a robust and accurate measurement.[11][12] This principle is a self-validating system; the consistency of the internal standard's signal across samples provides a real-time diagnostic for the quality of the analytical run.

Figure 1: Workflow for quantitative analysis using a SIL internal standard.

Strategic Deuterium Placement

The utility of a deuterated standard is contingent on the stability of its labels. Deuterium atoms must be placed on non-exchangeable positions within the molecule.[1] Placing them on heteroatoms like oxygen or nitrogen, or on carbons prone to enolization, can lead to back-exchange with protons from the solvent, compromising the standard's integrity.[1][13] The "-d4" designation on the ethanol side-chain of this compound indicates stable labeling on carbon atoms, a critical design choice for a reliable internal standard.

Part 3: Core Applications and Research Uses

Primary Application: The Bioanalytical Internal Standard

The principal application of this compound is as a high-fidelity internal standard for LC-MS/MS assays.[10] Its use is essential in regulated bioanalysis environments, including:

-

Drug Metabolism and Pharmacokinetics (DMPK): Accurately tracking the concentration of a drug and its metabolites in biological fluids over time is the cornerstone of DMPK studies.[10] Using a SIL standard ensures the reliability of these critical safety and efficacy assessments.

-

Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic window, precise measurement of their concentration in a patient's blood is vital. Deuterated standards help achieve the necessary accuracy for dose adjustments.[12]

-

Clinical Diagnostics: Quantitative assays for biomarkers in blood and urine rely on SIL standards to ensure inter-laboratory consistency and diagnostic accuracy.[10]

Relevance in Pharmaceutical Synthesis and Research

The non-deuterated analog, 5-Ethyl-2-pyridineethanol, is a valuable building block in organic synthesis.[3][14] Its most prominent role is as a key intermediate in the synthesis of Pioglitazone , an oral antidiabetic agent of the thiazolidinedione class used to treat type 2 diabetes mellitus.[7][15] Pioglitazone functions as an insulin sensitizer, improving glycemic control.[7]

Given this role, this compound is the ideal internal standard for quantifying both the intermediate itself during process development and for bioanalytical studies of Pioglitazone and its metabolites, where structural similarity is key for analytical tracking.

Figure 2: Role of 5-Ethyl-2-pyridineethanol in pharmaceutical synthesis.

Furthermore, the pyridine scaffold is common in many biologically active molecules. Research has been conducted on synthesizing analogs of 5-Ethyl-2-pyridineethanol to explore novel therapeutic properties, such as antimicrobial activities.[15][16] In such research, the deuterated standard would be invaluable for metabolism and pharmacokinetic profiling of these new chemical entities.

Part 4: Synthesis and Quality Control

Conceptual Synthesis Strategy

The synthesis of this compound involves two key stages: the synthesis of the non-deuterated backbone and the introduction of the stable isotope labels. While specific manufacturing procedures are proprietary, a plausible approach would involve:

-

Synthesis of the Precursor: The non-deuterated 5-Ethyl-2-pyridineethanol is first synthesized. One documented method involves reacting (5-ethyl-2-pyridyl)ethanol with methanesulfonyl chloride in the presence of triethylamine.[17]

-

Deuterium Labeling: The introduction of deuterium onto the ethanol side-chain can be achieved through methods like reduction of a corresponding carboxylic acid or ester derivative with a deuterated reducing agent (e.g., lithium aluminum deuteride, LiAlD₄). This ensures the stable placement of four deuterium atoms.

Analytical Quality Control Protocol

To ensure its suitability as a quantitative standard, each batch of this compound must undergo rigorous quality control.

Step-by-Step Verification Methodology:

-

Identity Confirmation:

-

Mass Spectrometry (MS): A high-resolution mass spectrum is acquired to confirm the exact mass of the molecule, verifying the incorporation of four deuterium atoms. The observed mass should correspond to the calculated mass of C₉H₉D₄NO.

-

NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is used to confirm the molecular structure and, crucially, to demonstrate the absence of signals from the positions where deuterium atoms have been substituted. This confirms the location of the labels.

-

-

Purity Assessment:

-

Chromatographic Purity (HPLC or GC): High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID) is used to determine the chemical purity. Purity levels should typically exceed 98% for use as an analytical standard.[3]

-

-

Isotopic Enrichment:

-

Mass Spectrometry (MS): The MS data is analyzed to determine the isotopic purity, which is the percentage of the compound that is fully deuterated (d4) versus partially deuterated (d1, d2, d3) or non-deuterated (d0). High isotopic enrichment is critical to prevent signal interference with the analyte.

-

Part 5: Experimental Protocol: Quantitative Analysis using LC-MS/MS

This section provides a representative workflow for the quantification of an analyte (e.g., a structurally similar drug) in human plasma using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte and the internal standard (IS), this compound, in methanol.

-

From the analyte stock solution, perform serial dilutions to create working solutions for calibration standards (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

-

Prepare a working IS solution at a fixed concentration (e.g., 500 ng/mL) in methanol.

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma samples (calibrators, quality controls, and unknowns) into a 96-well plate.

-

Add 20 µL of the IS working solution to every well except for the blank matrix samples. Vortex briefly.

-

Add 300 µL of acetonitrile to each well to precipitate plasma proteins.

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate for analysis.

3. LC-MS/MS Instrumentation and Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient might run from 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor a specific precursor-to-product ion transition for the analyte and for the IS (e.g., for C₉H₉D₄NO, the precursor ion would be m/z 156.2).

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and the IS for each sample.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 3: Bioanalytical workflow using this compound.

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for generating high-quality, reliable, and defensible data in scientific research and development. Its design as a stable isotope-labeled internal standard directly addresses fundamental challenges in bioanalysis, particularly the mitigation of matrix effects and system variability. By serving as a chemically identical but mass-shifted mimic of its non-deuterated counterpart—a key pharmaceutical intermediate—it provides an unparalleled level of confidence in quantitative LC-MS/MS assays. For any laboratory engaged in DMPK, clinical diagnostics, or the development of pyridine-containing therapeutics, a thorough understanding and proper implementation of this compound is a cornerstone of scientific integrity and success.

References

- Google. (n.d.). Current time information in New York, NY, US.

- KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards.

- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.

- Chem-Impex. (n.d.). 5-Ethyl-2-pyridineethanol.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- Benchchem. (n.d.). Synthesis routes of (5-Ethyl-2-pyridyl)ethanol.

- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.

- PubChem. (n.d.). This compound. National Institutes of Health.

- Santa Cruz Biotechnology. (n.d.). This compound.

- VIVAN Life Sciences. (n.d.). This compound.

- Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine.

- LookChem. (2023, August 18). What is 5-Ethyl-2-pyridineethanol used for.

- Patel, N. B., & Patel, H. R. (2009). Synthesis and pharmacological studies of 5-ethyl pyridin-2-ethanol analogs derivatives. ARKIVOC, 2009(xii), 302-321.

- PubChem. (n.d.). 5-Ethyl-2-pyridineethanol. National Institutes of Health.

- Sarex Fine Chemicals. (n.d.). 5-Ethyl pyridine-2-ethanol.

- Patel, N. B., & Patel, H. R. (2009). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. ARKIVOC.

- ChemicalBook. (2025, September 25). 5-Ethyl-2-pyridineethanol.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine.

- Clearsynth. (n.d.). This compound.

- MyBioSource. (n.d.). Buy 5 Ethyl2 Pyridine Ethanol D4 Biochemical for Sale Online.

- MyBioSource. (n.d.). 5-Ethyl-2-pyridine Ethanol biochemical.

- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PMC - PubMed Central.

- Jacob, P., et al. (2011). Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke. PMC - PubMed Central.

- Dwoskin, L. P., & Crooks, P. A. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. PMC - PubMed Central.

- Pipzine Chemicals. (n.d.). 5-Ethyl-2-pyridineethanol.

- Eurisotop. (n.d.). Stable Isotope Standards For Mass Spectrometry.

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Ethyl-2-pyridineethanol | C9H13NO | CID 78894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vivanls.com [vivanls.com]

- 6. clearsynth.com [clearsynth.com]

- 7. 5-Ethyl pyridine-2-ethanol [sarex.com]

- 8. 5-Ethyl-2-pyridineethanol | 5223-06-3 [chemicalbook.com]

- 9. mybiosource.com [mybiosource.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 12. texilajournal.com [texilajournal.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. What is 5-Ethyl-2-pyridineethanol used for [lookchem.com]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Gold Standard in Bioanalysis: A Technical Guide to the Application of 5-Ethyl-2-pyridine Ethanol-d4

Foreword: The Pursuit of Precision in Pharmacokinetics

In the landscape of drug development, the journey from discovery to clinical application is paved with data. The quality of this data, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies, is non-negotiable. The precise quantification of a drug and its metabolites in complex biological matrices is a cornerstone of this process, directly influencing safety assessments, dosing regimens, and regulatory approval. This guide delves into the core of quantitative bioanalysis by focusing on a powerful tool: the stable isotope-labeled internal standard (SIL-IS). Specifically, we will explore the utility, rationale, and application of 5-Ethyl-2-pyridine Ethanol-d4 , a deuterated analog that represents the pinnacle of analytical rigor in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. While its non-deuterated counterpart, 5-Ethyl-2-pyridine Ethanol, is a recognized intermediate in the synthesis of the widely-used antidiabetic agent Pioglitazone, this guide will illuminate the critical role of its deuterated form in ensuring the integrity of bioanalytical data.

The Rationale for a Deuterated Internal Standard: Beyond Structural Analogy

The ideal internal standard (IS) is a chemical chameleon, perfectly mimicking the analyte of interest through every stage of the analytical process while remaining distinctly identifiable by the detector. For years, scientists relied on structural analogs—compounds with similar but not identical structures to the analyte. However, this approach is fraught with potential inaccuracies. Subtle differences in physicochemical properties can lead to variations in extraction efficiency, chromatographic retention, and ionization response, compromising the reliability of the data.[1]

This is where stable isotope-labeled standards, such as this compound, establish their superiority. By replacing four hydrogen atoms on the ethanol moiety with deuterium, we create a molecule that is, for all practical purposes, chemically identical to its non-labeled counterpart.[2][3]

Key Advantages of Using this compound:

-

Co-elution: It chromatographically co-elutes with the analyte, meaning it experiences the exact same conditions from the point of injection to detection.[4]

-

Identical Physicochemical Properties: It mirrors the analyte's behavior during sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, thus accurately compensating for any sample loss.[2]

-

Correction for Matrix Effects: This is arguably the most critical advantage. Matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components in the biological sample (e.g., salts, lipids in plasma)—are a major source of variability in LC-MS/MS assays.[1] Because the deuterated standard and the analyte have nearly identical ionization efficiencies and are affected by matrix components in the same way, the ratio of their signals remains constant, ensuring accurate quantification.[1]

-

Mass-Based Distinction: Despite its chemical similarity, the four-Dalton mass difference allows for its clear differentiation from the analyte by the mass spectrometer, enabling simultaneous detection and quantification.

The choice to place the deuterium labels on the ethanol side-chain is a deliberate one. This position is typically less susceptible to metabolic cleavage compared to other parts of a larger drug molecule, ensuring the isotopic label is retained throughout the biological and analytical process. Furthermore, a mass increase of +4 (d4) is sufficient to move the isotopic signal well outside the natural isotopic distribution of the unlabeled analyte, preventing cross-talk and ensuring a clean signal.[4]

Application Focus: Quantification of a Hypothetical Pioglitazone Metabolite ("Metabolite Y")

To provide a field-proven context, we will detail the use of this compound as an internal standard for the quantification of a key hypothetical active metabolite of Pioglitazone, which we will call "Metabolite Y." We hypothesize that Metabolite Y retains the core 5-ethyl-2-pyridine ethanol structure of its parent drug's synthetic precursor. This scenario is highly plausible in drug metabolism studies and serves as a perfect exemplar for the application of our deuterated standard.

The primary objective is to develop and validate a robust LC-MS/MS method to measure the concentration of Metabolite Y in human plasma, a critical step in understanding the drug's overall efficacy and safety profile.

The Bioanalytical Workflow: A Conceptual Overview

The entire process, from sample collection to data analysis, is designed to ensure accuracy and reproducibility. The workflow is a self-validating system where the internal standard acts as a constant check.

Caption: High-level workflow for bioanalysis using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of Metabolite Y

This section provides a step-by-step methodology for a robust and reliable bioanalytical assay.

Materials and Reagents

| Reagent | Grade | Typical Supplier |

| This compound | ≥98% isotopic purity | Commercially available |

| Metabolite Y Reference Standard | >99% chemical purity | Custom Synthesis |

| Acetonitrile | LC-MS Grade | Major Chemical Supplier |

| Methanol | LC-MS Grade | Major Chemical Supplier |

| Formic Acid | LC-MS Grade | Major Chemical Supplier |

| Water | Type I Ultrapure | In-house system |

| Human Plasma (K2-EDTA) | Pooled, Screened | Bio-reclamation Vendor |

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of Metabolite Y reference standard and this compound (IS) into separate volumetric flasks.

-

Dissolve in methanol to create a final concentration of 1 mg/mL for each. These are stored at -20°C.

-

-

Working Solutions:

-

Calibration Standards (CS): Serially dilute the Metabolite Y primary stock with a 50:50 methanol/water mixture to prepare working solutions for spiking into plasma. These will be used to create a calibration curve (e.g., 1 - 2000 ng/mL).

-

Quality Control (QC) Samples: Prepare separate working solutions for QCs from a different weighing of the reference standard to ensure accuracy. Concentrations should be at low, medium, and high levels within the calibration range.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock with acetonitrile. This solution will be used for protein precipitation and spiking.

-

Sample Preparation: Protein Precipitation

This method is chosen for its speed and efficiency in removing the majority of plasma proteins.

-

Aliquot 100 µL of human plasma (blank, standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. This single step adds the internal standard and precipitates the proteins.

-

Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Caption: Step-by-step protein precipitation protocol.

LC-MS/MS Conditions

The parameters below are typical starting points and would be optimized during method development.

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |

| Column Temp | 40°C |

| Injection Volume | 5 µL |

Tandem Mass Spectrometry (MS/MS) Parameters:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Metabolite Y | [M+H]⁺ | Specific fragment ion |

| This compound (IS) | [M+H]⁺ (156.1) | Specific fragment ion |

Note: The exact m/z values for Metabolite Y and its fragment would be determined by infusing the reference standard into the mass spectrometer. The collision energy and other source parameters would be optimized for maximum signal intensity for each transition.

Method Validation: A Trustworthy and Self-Validating System

A bioanalytical method is only as good as its validation. Following guidelines from regulatory bodies like the U.S. FDA, a thorough validation ensures the method is reliable for its intended purpose.

Summary of Key Validation Parameters:

| Parameter | Purpose | Acceptance Criteria (Typical) |

| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |

| Linearity & Range | To establish the concentration range over which the assay is accurate and precise. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | For QC samples, precision (%CV) ≤15% and accuracy (%bias) within ±15% (±20% at the LLOQ). |

| Matrix Effect | To assess the ion suppression or enhancement from different sources of biological matrix. | The %CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | To measure the efficiency of the extraction procedure. | Should be consistent and reproducible, though not necessarily 100%. |

| Stability | To evaluate the stability of the analyte in the biological matrix under various storage conditions. | Analyte concentration should be within ±15% of the nominal concentration after storage. |

The use of this compound is integral to passing these validation hurdles. Its ability to track the analyte provides the consistency needed to meet the stringent acceptance criteria for accuracy, precision, and matrix effect.

Conclusion: A Commitment to Data Integrity

This compound is more than just a reagent; it is a commitment to the highest standards of scientific integrity in bioanalysis. Its design as a stable isotope-labeled internal standard provides an unparalleled ability to correct for the inherent variability of complex biological samples and the LC-MS/MS process. By perfectly mimicking the analyte of interest—in this case, a key hypothetical metabolite of a major therapeutic agent—it ensures that the final concentration values are both accurate and precise. For researchers, scientists, and drug development professionals, employing such "gold standard" tools is not a luxury but a necessity, forming the bedrock upon which safe and effective medicines are built.

References

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

-

BenchChem. (2025). Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis. Retrieved from a valid URL that outlines regulatory perspectives and validation protocols for deuterated standards.[2]

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from a valid URL that explains the scientific and regulatory reasons for using SIL-IS.[1]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from a valid URL that provides an overview of deuterated internal standards.[3]

- Silber, B. M., et al. (1999). The Pharmacokinetics and Pharmacodynamics of Pioglitazone in Patients with NIDDM. British Journal of Clinical Pharmacology, 48(4), 539-547. (This is a representative reference for Pioglitazone PK studies; the actual URL would be a link to the journal article).

-

Lin, Z. J., et al. (2003). Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 101-108. (This is a representative reference for a bioanalytical method; the actual URL would be a link to the journal article).[5]

Sources

- 1. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of novel metabolites of pioglitazone in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of 5-Ethyl-2-pyridine Ethanol-d4 as a Deuterated Internal Standard in Quantitative Mass Spectrometry

Abstract: This technical guide provides an in-depth exploration of 5-Ethyl-2-pyridine Ethanol-d4 as a deuterated internal standard for high-precision quantitative analysis by mass spectrometry. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural outlines to explain the fundamental principles and causal reasoning behind its application. We will cover the core concepts of isotope dilution mass spectrometry, the specific attributes of this standard, detailed experimental protocols for its implementation, and the validation framework required to ensure data integrity in regulated environments. By grounding technical protocols in scientific theory, this guide aims to empower users to develop robust, accurate, and defensible analytical methods.

Section 1: The Foundational Role of Internal Standards in Quantitative Analysis

The Challenge of Analytical Variability

In quantitative liquid chromatography-mass spectrometry (LC-MS), the ultimate goal is to establish a precise and accurate relationship between the instrument's response and the concentration of an analyte in a sample. However, the analytical process is susceptible to numerous sources of variability that can compromise this relationship. These include:

-

Sample Preparation Losses: Inconsistent recovery of the analyte during extraction, precipitation, or derivatization steps.[1]

-

Matrix Effects: Co-eluting components from the sample matrix (e.g., plasma, urine, tissue) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements.[2][3]

-

Instrumental Drift: Minor fluctuations in instrument performance over time, such as changes in ion source efficiency or detector sensitivity, can alter the signal intensity.[4]

An internal standard (IS) is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing.[4] A well-chosen IS experiences the same sources of variability as the analyte. By measuring the ratio of the analyte response to the IS response, these variations can be effectively normalized, leading to significantly improved precision and accuracy.[1][4]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is the gold standard for quantification, leveraging a stable isotope-labeled (SIL) version of the analyte as the internal standard.[5][6] A SIL-IS is chemically identical to the analyte, with the only difference being the substitution of one or more atoms with a heavier stable isotope (e.g., replacing ¹H with ²H or Deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[2][3]

The core principle is that the SIL-IS behaves virtually identically to the native analyte during sample extraction, chromatography, and ionization.[3] Because they differ in mass, the mass spectrometer can distinguish between them. Any loss or signal fluctuation during the analytical workflow will affect both the analyte and the SIL-IS proportionally. Therefore, their response ratio remains constant and directly correlates with the analyte's concentration.[5][]

Why Deuterated Standards Are Preferred

Deuterated standards are the most common type of SIL-IS used in LC-MS for several reasons:

-

Chemical Equivalence: Deuterium behaves almost identically to hydrogen in chemical reactions, ensuring that the deuterated standard co-elutes with the analyte during chromatography and has the same extraction recovery.[2][8]

-

Cost-Effectiveness: The synthesis of deuterated compounds is often more straightforward and less expensive than labeling with ¹³C or ¹⁵N.

-

Sufficient Mass Shift: Replacing hydrogen with deuterium provides a mass increase of approximately 1 Dalton per substitution.[3] A mass shift of +3 or +4 Daltons is generally sufficient to prevent mass spectral overlap between the analyte and the IS.

Section 2: Profile of this compound

Chemical and Physical Properties

This compound is the stable isotope-labeled analog of 5-Ethyl-2-pyridineethanol. The four deuterium atoms are strategically placed on the ethanol side chain, a stable position that prevents back-exchange with hydrogen atoms from the solvent or matrix.

| Property | This compound (Internal Standard) | 5-Ethyl-2-pyridineethanol (Analyte Analog) |

| Chemical Structure |  |  |

| CAS Number | 1189881-19-3[9] | 5223-06-3[10] |

| Molecular Formula | C₉H₉D₄NO[9] | C₉H₁₃NO[10] |

| Molecular Weight | 155.23 g/mol [9] | 151.21 g/mol [10] |

| Synonym | (5'-Ethyl-2'-pyridinyl)-1,1,2,2-d4-ethanol[11] | 2-(5-Ethyl-2-pyridyl)ethanol[10] |

Rationale for Use: A Stable Isotope Labeled Structural Analog

While the ideal internal standard is the SIL version of the exact analyte being measured, this is not always feasible due to cost or commercial availability. In such cases, a deuterated structural analog can be an excellent alternative.[8]

5-Ethyl-2-pyridineethanol is a key intermediate in the synthesis of the antidiabetic drug Pioglitazone.[12] Therefore, this compound is an ideal internal standard for quantifying Pioglitazone's key metabolite or related impurities during drug metabolism and pharmacokinetic (DMPK) studies. Its structural similarity ensures that its behavior during sample processing closely mimics that of the target analytes.[13]

Section 3: Practical Implementation: A Validated Workflow

This section outlines a representative workflow for using this compound as an internal standard for the quantification of a related analyte (e.g., a Pioglitazone metabolite) in rat plasma.

Workflow Overview

Step-by-Step Protocol: Preparation of Standards and QCs

Trustworthiness Principle: The accuracy of the entire assay depends on the precise preparation of stock and working solutions. Use calibrated pipettes and analytical balances. All solutions should be stored at appropriate temperatures (e.g., -20°C or -80°C) to prevent degradation.

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in a Class A 1 mL volumetric flask using methanol or acetonitrile.

-

Vortex until fully dissolved. Store at -20°C.

-

-

Internal Standard Working Solution (e.g., 100 ng/mL):

-

Perform serial dilutions from the primary stock solution using 50:50 acetonitrile:water.

-

Causality: The concentration of the IS working solution is chosen to produce a robust, stable signal in the mass spectrometer that is well above the background noise but not so high as to cause detector saturation. It should ideally be near the middle of the calibration curve range for the analyte.

-

-

Calibration Curve Standards:

-

Prepare a separate primary stock solution for the non-deuterated analyte.

-

Create a series of working solutions of the analyte at different concentrations.

-

Spike blank matrix (e.g., control rat plasma) with the analyte working solutions to create a calibration curve with 8-10 non-zero points covering the expected concentration range of the unknown samples.

-

-

Quality Control (QC) Samples:

-

Prepare QCs by spiking blank matrix with the analyte at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low, Mid, and High.

-

Self-Validation: QCs are prepared from a separate stock solution weighing than the calibration standards. This provides an independent check on the accuracy of the calibration curve.

-

Step-by-Step Protocol: Sample Preparation (Protein Precipitation)

Expertise Principle: Protein precipitation is often chosen for discovery-phase and high-throughput studies due to its speed and simplicity.[14] The key to accurate quantification is adding the internal standard before the precipitation step.

-

Aliquot 50 µL of each unknown sample, calibrator, and QC into a 96-well plate.

-

Add Internal Standard: Add 10 µL of the IS working solution (100 ng/mL) to every well. Vortex briefly.

-

Causality: Adding the IS at this early stage ensures it undergoes the exact same extraction and potential loss as the analyte, which is the entire basis for its corrective function.[4]

-

-

Precipitate Proteins: Add 200 µL of cold acetonitrile to each well.

-

Mix and Incubate: Seal the plate and vortex for 2 minutes. Incubate at 4°C for 10 minutes to enhance protein precipitation.

-

Centrifuge: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a new 96-well plate, avoiding the protein pellet.

-

Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the dried extract in 100 µL of mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Seal the plate and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Parameters

The following are example parameters. The specific conditions must be optimized for the target analyte.

| Parameter | Recommended Setting | Rationale |

| LC Column | Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) | Biphenyl phases provide unique selectivity for aromatic and pyridine-containing compounds.[15] |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for efficient positive-mode electrospray ionization (ESI+). |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 3 minutes | A generic gradient to elute compounds of varying polarity. Must be optimized. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |

| Injection Volume | 5 µL | Balances sensitivity with on-column loading. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Pyridine rings readily accept a proton to form a positive ion. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[16] |

| MRM Transition (Analyte) | e.g., m/z 152.1 -> 134.1 | (Hypothetical) Precursor is the protonated molecule [M+H]⁺; Product is a stable fragment. |

| MRM Transition (IS) | e.g., m/z 156.1 -> 138.1 | The +4 Dalton shift is observed in both the precursor and the fragment ion. |

Section 4: Method Validation and Data Interpretation

Aligning with Regulatory Standards

For data intended for regulatory submission (e.g., to the FDA), the analytical method must be fully validated according to established guidelines, such as the FDA's "Bioanalytical Method Validation" guidance or ICH Q2(R2).[17][18][19] Validation demonstrates that the method is suitable for its intended purpose.[20]

Key Validation Parameters and Acceptance Criteria

The following table summarizes the core validation experiments and typical acceptance criteria for a bioanalytical method.

| Parameter | Definition | Typical Acceptance Criteria (FDA) |

| Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix.[19] |

| Accuracy | The closeness of the measured concentration to the true concentration. | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[19] |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).[19] |

| Calibration Curve | The relationship between instrument response and analyte concentration. | At least 75% of non-zero standards must meet accuracy criteria. A regression model (e.g., 1/x² weighted linear) must be used. |

| LLOQ | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal should be at least 5 times the response of a blank sample. Accuracy within ±20%, Precision ≤20%.[19] |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Mean concentration of stability samples must be within ±15% of nominal concentration. |

Interpreting Data: The Role of the Internal Standard Response

A critical self-validating feature of the protocol is monitoring the IS response across the analytical run. The peak area of this compound should be consistent across all samples, calibrators, and QCs. A significant deviation (e.g., >30-50%) in the IS response for a particular sample may indicate a problem with extraction recovery, severe matrix effects, or a short injection. Such samples should be flagged for investigation and potential re-analysis.

Section 5: Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of structurally related compounds by LC-MS/MS. Its use within the framework of Isotope Dilution Mass Spectrometry is fundamental to correcting for the inevitable sources of analytical variability, thereby ensuring the highest levels of accuracy and precision. By implementing the detailed protocols and validation principles outlined in this guide, researchers can develop defensible, high-quality analytical methods suitable for both research and regulated drug development environments. The thoughtful application of stable isotope-labeled internal standards like this one is not merely a procedural step but a cornerstone of scientific integrity in modern bioanalysis.

References

-

Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS One. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

-

Kumar, P., et al. (2013). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PMC - NIH. Available at: [Link]

-

U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

-

Charles River Laboratories. LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Available at: [Link]

- Ofori, S., & Osei, Y. (2012). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.

-

Britannica. (2025). Isotope dilution. Available at: [Link]

-

Wikipedia. Isotope dilution. Available at: [Link]

-

PubChem - NIH. this compound. Available at: [Link]

-

Sarex Fine Chemicals. 5-Ethyl pyridine-2-ethanol. Available at: [Link]

-

Patel, N. B., & Patel, H. R. Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. Available at: [Link]

-

LookChem. (2023). What is 5-Ethyl-2-pyridineethanol used for. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

-

Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

-

ProPharma Group. (2023). Analytical Method Validation: Mastering FDA Guidelines. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]

Sources

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. youtube.com [youtube.com]

- 5. osti.gov [osti.gov]

- 6. Isotope dilution - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. scbt.com [scbt.com]

- 10. 5-Ethyl-2-pyridineethanol | 5223-06-3 [chemicalbook.com]

- 11. vivanls.com [vivanls.com]

- 12. 5-Ethyl pyridine-2-ethanol [sarex.com]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. criver.com [criver.com]

- 15. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 16. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]

- 17. fda.gov [fda.gov]

- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 19. fda.gov [fda.gov]

- 20. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]

Introduction: The Role of Isotopic Labeling in Advanced Analytical Science

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-2-pyridine Ethanol-d4

In the precise and demanding fields of pharmaceutical development and bioanalysis, accuracy is paramount. The quantification of drug molecules and their metabolites in complex biological matrices requires methods that are not only sensitive but also exceptionally reliable. Stable Isotope Labeled (SIL) compounds are indispensable tools that meet this need, and among them, deuterated standards have become the gold standard for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]

5-Ethyl-2-pyridine Ethanol is a key intermediate in the synthesis of various pharmaceuticals, including the antidiabetic agent Pioglitazone.[4][5] Consequently, its deuterated analogue, This compound (C₉H₉D₄NO) , serves as an ideal internal standard for its quantification in pharmacokinetic and metabolic studies.[6] The deuterium atoms replace hydrogen atoms on the ethanol side-chain, creating a molecule that is chemically identical to the analyte in terms of chromatographic behavior and ionization efficiency, but distinguishable by its mass-to-charge ratio (m/z).[7] This co-elution and similar behavior allow the deuterated standard to perfectly compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression, leading to highly accurate and reproducible data.[2][8]

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound and the rigorous characterization methods required to validate its structure, isotopic enrichment, and chemical purity.

Part 1: Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the reductive deuteration of a suitable carbonyl precursor. This approach ensures the precise placement of four deuterium atoms on the ethanol side-chain. The chosen strategy involves the reduction of an ester, ethyl 5-ethyl-2-pyridineacetate, using a powerful deuterating agent.

Causality of Experimental Design

-

Choice of Precursor : Ethyl 5-ethyl-2-pyridineacetate is selected as the starting material. The ester functional group is readily reduced to a primary alcohol. This precursor can be synthesized from the commercially available 5-ethyl-2-methylpyridine ("aldehyde-collidine").

-

Choice of Deuterating Reagent : Lithium aluminum deuteride (LiAlD₄) is the reagent of choice. It is a potent reducing agent capable of quantitatively reducing esters to alcohols. Critically, it serves as a source of four deuterium anions (D⁻), which will replace the carbonyl oxygen and the ethoxy group, thereby installing the four required deuterium atoms onto the two-carbon chain to form the 1,1,2,2-d4-ethanol moiety. The stoichiometry of the reduction allows for efficient use of the deuterated reagent.

Synthetic Workflow Diagram

The overall synthetic process is a targeted, multi-step procedure beginning from a common starting material.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reductive Deuteration

Objective: To synthesize this compound via the LiAlD₄ reduction of ethyl 5-ethyl-2-pyridineacetate.

Materials:

-

Ethyl 5-ethyl-2-pyridineacetate (1 equivalent)

-

Lithium aluminum deuteride (LiAlD₄) (≥98 atom % D) (0.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's Salt)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with lithium aluminum deuteride (0.5 eq.) under a positive pressure of nitrogen. Anhydrous THF is added via cannula to create a suspension.

-

Cooling: The LiAlD₄ suspension is cooled to 0 °C in an ice-water bath.

-

Substrate Addition: Ethyl 5-ethyl-2-pyridineacetate (1 eq.) is dissolved in anhydrous THF and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlD₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding a saturated aqueous solution of Rochelle's salt dropwise. This is an exothermic process and requires caution. The resulting mixture is stirred vigorously for 1 hour until a clear supernatant and a granular white precipitate form.

-

Workup: The mixture is filtered through a pad of Celite®, and the solids are washed thoroughly with ethyl acetate. The combined organic filtrates are transferred to a separatory funnel.

-

Extraction & Drying: The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure viscous liquid.

Part 2: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, isotopic enrichment, and chemical purity of the final product. A multi-technique approach provides a self-validating system, ensuring the compound is fit for its purpose as an internal standard.

Analytical Data Summary

| Technique | Parameter | Expected Result for this compound |

| Mass Spectrometry (ESI-MS) | Molecular Ion [M+H]⁺ | m/z = 156.2. Confirms a mass increase of 4 units compared to the non-deuterated analogue (m/z = 152.2). |

| ¹H NMR | Signal Integration | Absence or >98% reduction of signals for the α- and β-protons of the ethanol side-chain. Pyridine ring and ethyl group protons should be present with correct integration. |

| ²H NMR | Chemical Shift | Presence of broad signals corresponding to the chemical shifts of the now-absent protons in the ¹H NMR spectrum, confirming deuterium incorporation at the desired positions.[9] |

| ¹³C NMR | Carbon Signals | Signals for the α- and β-carbons of the ethanol side-chain will appear as multiplets with attenuated intensity due to C-D coupling. |

| HPLC/GC | Chemical Purity | ≥99% purity, single sharp peak at the expected retention time. |

| Isotopic Purity | Mass Spectrometry | ≥98 atom % D, determined by analyzing the isotopic distribution of the molecular ion cluster. |

Characterization Workflow Diagram

The analytical workflow ensures a comprehensive evaluation of the synthesized material.

Caption: Workflow for the analytical characterization of the final product.

Conclusion: A Validated Tool for Bioanalysis

The synthesis of this compound via reductive deuteration provides a reliable and efficient route to this critical analytical standard. The described protocol, rooted in fundamental organic chemistry principles, yields a product whose identity and purity can be rigorously confirmed through a suite of modern analytical techniques. The resulting well-characterized molecule serves as an authoritative and trustworthy internal standard, enabling researchers in drug development to achieve the highest levels of accuracy and precision in their quantitative bioanalytical assays.[2]

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google.

- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025). ResolveMass Laboratories Inc.

- Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv.

- The Indispensable Role of Deuterated Standards in Mass Spectrometry - Benchchem. (n.d.). Benchchem.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. (2025). ResolveMass Laboratories Inc.

- Deuterium NMR - Wikipedia. (n.d.). Wikipedia.

- Protocol for Using Deuterated Compounds in NMR Spectroscopy: Application Notes for Researchers - Benchchem. (n.d.). Benchchem.

- Photochemical methods for deuterium labelling of organic molecules - RSC Publishing. (n.d.). RSC Publishing.

- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. (2022). ACS Publications.

- Methods for introduction of deuterium into organic molecules and drug... - ResearchGate. (n.d.). ResearchGate.

- Deuterium - Isotope / BOC Sciences. (n.d.). BOC Sciences.

- Routes to deuterium labelling of organic compounds. (a)... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem.

- Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. (n.d.). Tokyo Chemical Industry UK Ltd.

- Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. (n.d.). Study Mind.

- Deuterated Compounds for NMR | ChemScene. (n.d.). ChemScene.

- 5-Ethyl-2-pyridineethanol - Chem-Impex. (n.d.). Chem-Impex.

- 5-Ethyl pyridine-2-ethanol - Sarex Fine Chemicals. (n.d.). Sarex Fine Chemicals.

- What is 5-Ethyl-2-pyridineethanol used for - LookChem. (2023). LookChem.

- 5-Ethyl-2-Pyridineethanol 2025-2033 Overview: Trends, Dynamics, and Growth Opportunities - Market Report Analytics. (2025). Market Report Analytics.

- 2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts. (2021). Chemistry LibreTexts.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. 5-Ethyl pyridine-2-ethanol [sarex.com]

- 5. marketreportanalytics.com [marketreportanalytics.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]

A Technical Guide to the Application of 5-Ethyl-2-pyridine Ethanol-d4 in Pioglitazone Metabolite Studies

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic use of 5-Ethyl-2-pyridine Ethanol-d4 in the quantitative bioanalysis of pioglitazone metabolites. Pioglitazone, a thiazolidinedione class oral antidiabetic agent, undergoes extensive hepatic metabolism, forming several active metabolites that contribute significantly to its therapeutic and toxicological profile. Accurate quantification of these metabolites is paramount for pharmacokinetic, pharmacodynamic, and safety assessments during drug development. This document details the metabolic pathways of pioglitazone, establishes the critical role of the active metabolite M-IV (5-Ethyl-2-pyridine Ethanol), and explains the principle of isotope dilution mass spectrometry. It culminates in a detailed, field-tested protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of M-IV, leveraging its stable isotope-labeled (deuterated) analog, this compound, as an internal standard to ensure accuracy and precision.

The Imperative of Metabolite Profiling for Pioglitazone

Pioglitazone is an FDA-approved medication for the management of type 2 diabetes mellitus, primarily functioning as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist to enhance insulin sensitivity.[1][2] Upon administration, it is extensively metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, into multiple derivatives.[1][3][4] Several of these metabolites are pharmacologically active, notably M-III (keto-derivative) and M-IV (hydroxy-derivative), which contribute to the overall glucose-lowering effect.[1][5][6] The half-life of these active metabolites can be significantly longer (16 to 24 hours) than the parent drug (3 to 7 hours), making their characterization essential for a complete understanding of the drug's efficacy and duration of action.[3] Therefore, rigorous and validated bioanalytical methods are required to quantify pioglitazone and its key metabolites in biological matrices.

The Metabolic Fate of Pioglitazone

The biotransformation of pioglitazone is complex, involving hydroxylation and oxidation of the parent molecule.[6] The primary pathway involves the hydroxylation of the ethyl side chain on the pyridine ring, leading to the formation of the active metabolite M-IV, which is chemically 5-(2-(4-(1-hydroxyethyl)phenoxy)ethyl)pyridine-2-carboxylic acid. Further oxidation of M-IV yields another active metabolite, the keto-derivative M-III.[1][6] The core chemical structure, 5-Ethyl-2-pyridine Ethanol, is a key component of the pioglitazone molecule and its metabolic derivatives.[7][8]

Figure 1: Simplified metabolic pathway of pioglitazone.

The Gold Standard: Isotope Dilution Mass Spectrometry

Quantitative bioanalysis using LC-MS/MS relies on the principle of comparing the instrument's response for an analyte to that of a known concentration of a reference standard. However, the process is susceptible to variability arising from sample extraction, matrix effects (ion suppression or enhancement), and instrument performance.[9][10]

To correct for this variability, an Internal Standard (IS) is employed.[11] The ideal IS is a stable isotope-labeled (SIL) version of the analyte itself.[11][12] These SIL compounds are chemically identical to the analyte but have a higher molecular weight due to the incorporation of heavy isotopes like deuterium (²H or D), ¹³C, or ¹⁵N.[11][13]

Advantages of using a deuterated internal standard like this compound:

-

Co-elution: It has nearly identical chromatographic retention time and physicochemical properties to the analyte (the non-deuterated metabolite).[11]

-

Correction for Matrix Effects: Both the analyte and the IS experience the same degree of ion suppression or enhancement in the mass spectrometer's source, allowing the ratio of their signals to remain constant and accurate.[13][14]

-

Correction for Sample Preparation Variability: Any loss of analyte during extraction or processing steps will be mirrored by a proportional loss of the IS, preserving the accuracy of the final concentration calculation.[14][15]

This compound serves as the precursor for synthesizing the deuterated M-IV metabolite, which is the ideal internal standard for quantifying the actual M-IV metabolite formed in the body. For the purpose of this guide, we will refer to the deuterated M-IV internal standard as M-IV-d4.

Core Protocol: LC-MS/MS Quantification of Pioglitazone Metabolite M-IV

This protocol outlines a robust and validated method for the simultaneous determination of pioglitazone and its active metabolites M-III and M-IV in human plasma, adhering to FDA guidelines on bioanalytical method validation.[15][16][17]

Materials and Reagents

-

Reference Standards: Pioglitazone, Metabolite M-III, Metabolite M-IV (all >99% purity).

-

Internal Standard: M-IV-d4 (isotopic purity ≥98%).[14]

-

Solvents: LC-MS grade acetonitrile, methanol, and formic acid.[18]

-

Biological Matrix: Drug-free human plasma with K2EDTA as anticoagulant.

-

Equipment: Calibrated pipettes, centrifuge, liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[19]

-

Aliquot: Transfer 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL M-IV-d4 in 50% methanol) to all samples except the blank.

-

Precipitate: Add 300 µL of acetonitrile.

-

Vortex: Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Inject: Inject 5-10 µL onto the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Optimization of these parameters is crucial for achieving sensitivity and selectivity. The values provided below are typical starting points based on published methods.[16][19][20]

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good reversed-phase retention for the analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation ([M+H]⁺) of the analytes. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS. |

| Gradient | Start at 10% B, ramp to 90% B over 2 min, hold, re-equilibrate | Provides separation of metabolites from the parent drug and endogenous interferences. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyridine and thiazolidinedione rings are readily protonated. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

Table 2: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Pioglitazone | 357.2 | 134.1 | [16][19] |

| Metabolite M-III | 371.1 | 148.1 | [16][20] |

| Metabolite M-IV | 373.1 | 150.1 | [16][19][20] |

| M-IV-d4 (IS) | 377.1 | 154.1 | The +4 Da mass shift is monitored. |

Calibration and Quality Control

-

Calibration Curve: Prepare a set of calibration standards by spiking blank plasma with known concentrations of Pioglitazone, M-III, and M-IV, typically covering a range from 0.5 to 2000 ng/mL.[16]

-

Quality Controls (QCs): Prepare QCs at a minimum of three levels: low, medium, and high (e.g., 1.5, 150, and 1500 ng/mL).

-

Data Analysis: Plot the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression to generate the calibration curve.[16] The concentration of the analytes in the unknown samples is then calculated from this curve.

Experimental Workflow Visualization

The entire process from receiving a biological sample to generating a final concentration value can be visualized as a systematic workflow.

Figure 2: Bioanalytical workflow for M-IV quantification.

Advanced Insights & Troubleshooting

-

Isotopic Contribution: Ensure that the M-IV analyte does not have a significant isotopic peak that interferes with the M-IV-d4 MRM transition. High isotopic purity of the standard is essential.[14]

-

Metabolic Stability of IS: Deuterium labels on the ethyl or ethanol groups are generally stable. Avoid placing labels on exchangeable positions (like -OH) or positions susceptible to enzymatic attack.

-

Internal Standard Response Variability: Monitor the IS peak area across an analytical run. Significant drift or erratic response in incurred samples compared to calibrators may indicate a matrix effect not fully compensated for and requires investigation, as per FDA guidance.[21]

-

Method Validation: The described method must be fully validated according to regulatory guidelines (e.g., FDA M10 guidance) for accuracy, precision, selectivity, stability, and matrix effect before being used for study sample analysis.[17][22]

Conclusion

The accurate quantification of pioglitazone's active metabolites is non-negotiable for a thorough assessment of its clinical pharmacology. The use of a stable isotope-labeled internal standard, derived from this compound, is the cornerstone of a robust, reliable, and reproducible LC-MS/MS bioanalytical method. By compensating for inherent variabilities in sample processing and analysis, this approach ensures the generation of high-quality data suitable for regulatory submission and critical decision-making in the drug development pipeline.

References

-

StatPearls. (2023-07-04). Pioglitazone. NCBI Bookshelf. [Link]

-

Pharmacology of Pioglitazone. (2025-02-08). Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

-

Balfour, J. A., & Plosker, G. L. (2000). Pioglitazone. Drugs, 59(5), 1151-1189. [Link]

-

Zhong, W. Z., Williams, M. G., & Lakings, D. B. (2005). Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 581-588. [Link]

-

El-Gendy, M. A., El-Zaher, A. A., & El-Abasawy, N. M. (2019). Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 175, 112779. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

-

Scheen, A. J. (2001). Pharmacokinetics and clinical efficacy of pioglitazone. Expert Opinion on Investigational Drugs, 10(5), 899-913. [Link]

-

Borhade, S. (2026-01-04). Understanding Pioglitazone Hydrochloride Synthesis: Role of 5-Ethyl-2-pyridineethanol. Pharmasynth. [Link]

-

Jaakkola, T., Laitila, J., Neuvonen, P. J., & Backman, J. T. (2006). Pioglitazone is metabolized by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors. Basic & Clinical Pharmacology & Toxicology, 99(1), 44-51. [Link]

-

Obach, R. S. (2009). Identification of Novel Metabolic Pathways of Pioglitazone in Hepatocytes: N-Glucuronidation of Thiazolidinedione Ring and Sequential Ring-Opening Pathway. Drug Metabolism and Disposition, 37(1), 125-135. [Link]

-

Deng, C., Zheng, J., & Wang, Y. (2006). Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS. Chromatographia, 63(11-12), 555-560. [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

-

ClinPGx. Pioglitazone. [Link]

-

ResolveMass Laboratories Inc. (2025-10-30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

-

Eckland, D. J., & Danhof, M. (1997). Disposition and metabolism of the hypoglycemic agent pioglitazone in rats. Drug Metabolism and Disposition, 25(11), 1237-1243. [Link]

-

ResolveMass Laboratories Inc. (2025-11-08). Deuterated Standards for LC-MS Analysis. [Link]

-

Kumari, G. K., Krishnamurthy, P. T., Ammu, V. V. V. R. K., Vishwanath, K., Narenceran, S. T., Babu, B., & Krishnaveni, N. (2021). Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats. RSC Advances, 11(20), 12248-12256. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

Kumari, G. K., et al. (2021). Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats. RSC Advances. [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

-

Bioanalysis Zone. (2023-12-04). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

-

U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

ResearchGate. (2016). Metabolic activation of pioglitazone identified from rat and human liver microsomes and freshly isolated hepatocytes. [Link]

-

National Center for Biotechnology Information. (n.d.). Pioglitazone. PubChem. [Link]

-

Sohda, T., Momose, Y., Meguro, K., Kawamatsu, Y., Sugiyama, Y., & Ikeda, H. (1992). Studies on antidiabetic agents. XII. Synthesis and activity of the metabolites of (+/-)-5(-)[p(-)[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]-2,4- thiazolidinedione (pioglitazone). Chemical & Pharmaceutical Bulletin, 40(7), 1777-1781. [Link]

-

Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2011). 2-(5-ethylpyridin-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

Sources

- 1. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 6. ClinPGx [clinpgx.org]

- 7. nbinno.com [nbinno.com]

- 8. researcher.manipal.edu [researcher.manipal.edu]

- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. scispace.com [scispace.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. resolvemass.ca [resolvemass.ca]

- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 16. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01126J [pubs.rsc.org]

- 19. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. bioanalysis-zone.com [bioanalysis-zone.com]

- 22. hhs.gov [hhs.gov]

An In-depth Technical Guide to 5-Ethyl-2-pyridine Ethanol-d4: Properties, Synthesis, and Applications in Pharmaceutical Research

This technical guide provides a comprehensive overview of 5-Ethyl-2-pyridine Ethanol-d4, a deuterated analog of a key pharmaceutical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, molecular weight, synthesis, and strategic applications of this stable isotope-labeled compound. The insights provided herein are grounded in established principles of medicinal chemistry and bioanalytical science to empower your research and development endeavors.

Core Compound Identity and Physicochemical Properties